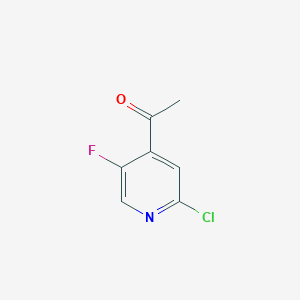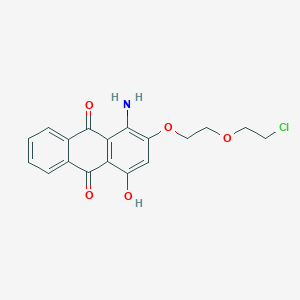
2-Methyl-3-nitro-3'-(trifluoromethoxy)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-nitro-3’-(trifluoromethoxy)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a methyl group, a nitro group, and a trifluoromethoxy group attached to the biphenyl structure. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-nitro-3’-(trifluoromethoxy)-1,1’-biphenyl typically involves multi-step organic reactions. One common synthetic route includes the nitration of 2-Methyl-3’-(trifluoromethoxy)-1,1’-biphenyl using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the biphenyl ring.
Industrial Production Methods
Industrial production of 2-Methyl-3-nitro-3’-(trifluoromethoxy)-1,1’-biphenyl may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, concentration, and flow rates, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-nitro-3’-(trifluoromethoxy)-1,1’-biphenyl undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Substitution: Sodium methoxide, dimethyl sulfoxide solvent.
Oxidation: Potassium permanganate, water solvent.
Major Products Formed
Reduction: 2-Methyl-3-amino-3’-(trifluoromethoxy)-1,1’-biphenyl.
Substitution: 2-Methyl-3-nitro-3’-(methoxy)-1,1’-biphenyl.
Oxidation: 2-Carboxy-3-nitro-3’-(trifluoromethoxy)-1,1’-biphenyl.
Aplicaciones Científicas De Investigación
2-Methyl-3-nitro-3’-(trifluoromethoxy)-1,1’-biphenyl has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Explored for its potential therapeutic applications. Derivatives of this compound are evaluated for their efficacy and safety in preclinical and clinical studies.
Industry: Utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and electronic materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-nitro-3’-(trifluoromethoxy)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the derivatives being studied.
Comparación Con Compuestos Similares
2-Methyl-3-nitro-3’-(trifluoromethoxy)-1,1’-biphenyl can be compared with other biphenyl derivatives, such as:
2-Methyl-3-nitro-1,1’-biphenyl: Lacks the trifluoromethoxy group, resulting in different chemical and physical properties.
3-Nitro-3’-(trifluoromethoxy)-1,1’-biphenyl: Lacks the methyl group, affecting its reactivity and biological activity.
2-Methyl-3-amino-3’-(trifluoromethoxy)-1,1’-biphenyl:
The presence of the trifluoromethoxy group in 2-Methyl-3-nitro-3’-(trifluoromethoxy)-1,1’-biphenyl imparts unique properties, such as increased lipophilicity and stability, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C14H10F3NO3 |
|---|---|
Peso molecular |
297.23 g/mol |
Nombre IUPAC |
2-methyl-1-nitro-3-[3-(trifluoromethoxy)phenyl]benzene |
InChI |
InChI=1S/C14H10F3NO3/c1-9-12(6-3-7-13(9)18(19)20)10-4-2-5-11(8-10)21-14(15,16)17/h2-8H,1H3 |
Clave InChI |
PODNPSCJXKMFGJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1[N+](=O)[O-])C2=CC(=CC=C2)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Benzyl-2-oxa-6-azaspiro[3.4]Octane-8-carboxylic acid](/img/structure/B13140468.png)






![1,4,5,8-Tetrakis[(4-chlorophenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13140521.png)



![(2Z)-3-[4-(Trifluoromethyl)phenyl]-2-propen-1-ol](/img/structure/B13140551.png)
![7-(Pyrazin-2-ylmethyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13140554.png)
